3,4-Dihydroxy-2,5-dimethoxybenzaldehyde 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343105
InChI: InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3
SMILES: COC1=C(C(=C(C(=C1)C=O)OC)O)O
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

CAS No.:

Cat. No.: VC13343105

Molecular Formula: C9H10O5

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxy-2,5-dimethoxybenzaldehyde -

Specification

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
IUPAC Name 3,4-dihydroxy-2,5-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3
Standard InChI Key NZMCTQRHWZGAFA-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C(=C1)C=O)OC)O)O
Canonical SMILES COC1=C(C(=C(C(=C1)C=O)OC)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its aromatic benzene ring substituted with two hydroxyl (-OH) groups at positions 3 and 4 and two methoxy (-OCH₃) groups at positions 2 and 5. An aldehyde functional group (-CHO) is attached at position 1, completing its IUPAC name as 3,4-dihydroxy-2,5-dimethoxybenzaldehyde . The SMILES notation (COc1cc(C=O)c(c(c1O)O)OC) succinctly captures this arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀O₅
Molecular Weight198.17 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area60.70 Ų
logP (Partition Coefficient)0.7797

The polar surface area and logP value suggest moderate hydrophilicity, balancing solubility in aqueous and organic media .

Spectroscopic and Stereochemical Features

The compound is achiral, as confirmed by its stereochemical classification . Infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically reveal vibrations and shifts associated with hydroxyl (3200–3600 cm⁻¹), aldehyde (∼2800 cm⁻¹ and 1700 cm⁻¹), and aromatic C-O bonds (1250–1050 cm⁻¹). While specific spectral data are unavailable in the provided sources, analogous benzaldehydes exhibit predictable patterns. For example, methoxy groups in similar compounds show ¹H-NMR signals near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm depending on substitution .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound’s logD (distribution coefficient) of 0.3673 at physiological pH indicates favorable membrane permeability, a critical factor in drug bioavailability . Its logSw (aqueous solubility) of -1.0888 suggests limited water solubility, necessitating formulation strategies for biomedical applications .

Hydrogen-Bonding Capacity

With two hydrogen bond donors and six acceptors, the compound can engage in extensive intermolecular interactions. This property is significant in crystal packing and potential protein-ligand binding scenarios. The polar surface area of 60.70 Ų aligns with Lipinski’s Rule of Five guidelines, hinting at oral bioavailability potential .

Synthetic and Industrial Considerations

Challenges in Synthesis

While no direct synthesis protocols for 3,4-dihydroxy-2,5-dimethoxybenzaldehyde are provided in the reviewed sources, methods for analogous compounds offer insights. For example, 2',6'-dihydroxy-3,4-dimethoxy chalcone—a structurally related compound—is synthesized via base-catalyzed Claisen-Schmidt condensation between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde . Adapting such approaches would require selective protection/deprotection of hydroxyl groups to achieve the desired substitution pattern.

Industrial Scalability

Comparative Analysis with Substituted Benzaldehydes

3,4-Dimethoxybenzaldehyde vs. 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde

The former lacks hydroxyl groups, reducing hydrogen-bonding capacity but improving lipid solubility (logP ∼1.5) . The latter’s hydroxyl groups enhance polarity, favoring interactions with biological targets but complicating blood-brain barrier penetration.

2,5-Dimethoxybenzaldehyde

This analog lacks the 3,4-dihydroxy motif, diminishing its antioxidant potential but increasing metabolic stability. Its logP of 1.2 reflects greater lipophilicity compared to the query compound .

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